(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic compound that features a unique combination of cyclopropyl, pyrazolo[1,5-a]pyrazine, and phenylisoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone typically involves multi-step organic synthesis. The key steps include the formation of the pyrazolo[1,5-a]pyrazine core, the introduction of the cyclopropyl group, and the attachment of the phenylisoxazole moiety. Each step requires specific reagents and conditions, such as:
Formation of Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Introduction of Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Attachment of Phenylisoxazole Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the pyrazine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylisoxazole moiety can participate in electrophilic aromatic substitution reactions, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and Friedel-Crafts reagents.
Major Products:
Oxidation Products: Oxidized derivatives of the cyclopropyl and pyrazine rings.
Reduction Products: Reduced forms of the pyrazine ring.
Substitution Products: Substituted derivatives of the phenylisoxazole moiety.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid): This compound shares the pyrazolo[1,5-a] core but differs in its functional groups and overall structure.
5,7-Dimethyl-2-phenyl-pyrazolo[1,5-a]pyrimidine: Another compound with a similar core structure but different substituents.
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid: This compound has a related pyrazolo structure but with different ring systems and functional groups.
Uniqueness: The uniqueness of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone lies in its combination of cyclopropyl, pyrazolo[1,5-a]pyrazine, and phenylisoxazole moieties. This combination provides a distinct set of chemical properties and potential biological activities that are not found in the similar compounds listed above.
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(17-11-18(25-21-17)14-4-2-1-3-5-14)22-8-9-23-15(12-22)10-16(20-23)13-6-7-13/h1-5,10-11,13H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSGDVCZZHIHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.